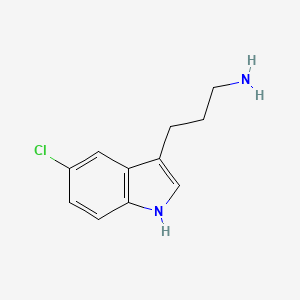

3-(5-氯-1H-吲哚-3-基)丙胺

描述

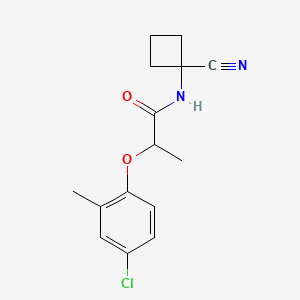

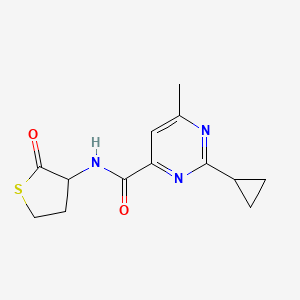

3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the CAS Number: 54298-68-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is 3-(5-chloro-1H-indol-3-yl)propylamine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(5-chloro-1H-indol-3-yl)propan-1-amine is 1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, 3-(5-chloro-1H-indol-3-yl)propan-1-amine is a solid at room temperature . It has a molecular weight of 208.69 . The compound is typically stored in a refrigerator .科学研究应用

合成和化学性质

简便合成技术

彭等人(2013) 的研究描述了相关吲哚化合物的合成,重点介绍了一种经济高效且节省时间的方法。这项研究可以提供有关 3-(5-氯-1H-吲哚-3-基)丙胺的合成方法的见解。

稳定性测试中的分析工具

弗拉扎克等人(2020) 的研究使用拉曼光谱和气相色谱法对精神活性物质的稳定性进行测试,这可能与研究 3-(5-氯-1H-吲哚-3-基)丙胺的稳定性有关。

无催化剂合成

陈等人(2014) 讨论了在无催化剂条件下水中的 3-(1H-吲哚-3-基)异吲哚啉-1-酮衍生物的合成,指出了相关化合物潜在的环保合成方法 (陈、雷和胡,2014)。

生物学和医学应用

席夫碱作为电位传感器

班迪等人(2013) 探索了源自吲哚化合物的席夫碱用于构建离子选择性电极。这可能表明 3-(5-氯-1H-吲哚-3-基)丙胺在分析化学或生物传感中的潜在应用 (班迪、辛格和乌帕迪亚,2013)。

抗氧化剂和抗菌剂

埃尔-梅卡巴蒂等人(2016) 对含吲哚化合物的抗氧化剂的研究表明,3-(5-氯-1H-吲哚-3-基)丙胺在抗氧化剂或抗菌药物的开发中具有可能的应用。

神经退行性疾病中的双重抑制剂

鲍蒂斯塔-阿吉莱拉等人(2014) 的研究发现,某些吲哚衍生物是神经退行性疾病中涉及酶的双重抑制剂,表明 3-(5-氯-1H-吲哚-3-基)丙胺具有类似的潜力。

化学相互作用和反应

- 金属离子的六齿配体: 刘等人(1993)研究了 N3O3 胺酚,其中包括吲哚衍生物,作为 13 族金属离子的配体。本研究可能暗示 3-(5-氯-1H-吲哚-3-基)丙胺在配位化学中的应用 (刘、王、雷蒂格和奥维格,1993)。

安全和危害

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .

生化分析

Biochemical Properties

It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation Changes in gene expression may also occur

属性

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRVIXGXFXJLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

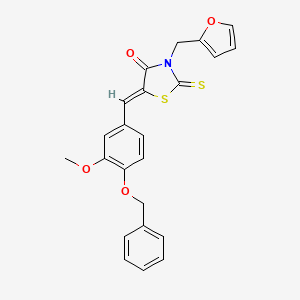

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)

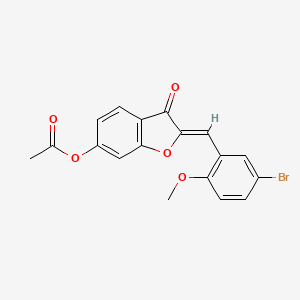

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

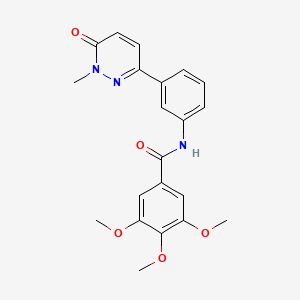

![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)